2-Methyl-4-penten-1-ol

Catalog No.
S12545388
CAS No.
5673-98-3
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-penten-1-ol

CAS Number

5673-98-3

Product Name

2-Methyl-4-penten-1-ol

IUPAC Name

2-methylpent-4-en-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h3,6-7H,1,4-5H2,2H3

InChI Key

CTHUAOGQNZSMMC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CO

2-Methyl-4-penten-1-ol is an organic compound with the molecular formula C₆H₁₂O. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon that is also bonded to two other carbon atoms. The compound features a double bond between the second and third carbon atoms in its chain, providing it with unique reactivity characteristics. Its structure can be represented as follows:

text
CH2=CH-CH(CH3)-CH2OH

This compound is known for its potential applications in various fields, including organic synthesis and as a potential intermediate in the production of other chemicals.

, primarily due to its alcohol functional group and the presence of a double bond. Some notable reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones. For instance, oxidation using potassium permanganate can yield 4-methyl-4-pentenoic acid.
  • Reduction: The double bond can be reduced to form saturated alcohols, such as 4-methylpentan-1-ol, using hydrogenation methods with catalysts like palladium on carbon.
  • Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride, leading to compounds such as 4-methyl-4-pentenyl chloride.

These reactions highlight the versatility of 2-Methyl-4-penten-1-ol in organic synthesis and its potential for further transformations .

Several methods exist for synthesizing 2-Methyl-4-penten-1-ol:

  • Grignard Reaction: A common method involves reacting a Grignard reagent with an appropriate aldehyde or ketone. For example, methyl magnesium chloride can react with 2-methylbutyryl chloride to yield 2-Methyl-4-penten-1-ol after hydrolysis.
  • Alkene Hydroboration: Hydroboration of 2-methylbutene followed by oxidation can produce the desired alcohol.
  • Direct Alkylation: Alkylating a suitable precursor using alkyl halides under conditions that favor the formation of the double bond can also yield this compound.

These synthesis routes are essential for producing 2-Methyl-4-penten-1-ol in both laboratory and industrial settings .

2-Methyl-4-penten-1-ol has several applications:

  • Intermediate in Organic Synthesis: It serves as an intermediate for synthesizing various chemical compounds, including pharmaceuticals and agrochemicals.
  • Flavor and Fragrance Industry: Due to its pleasant odor profile, it may find applications in flavoring agents or fragrances.
  • Polymer Production: Its reactivity allows it to be used in polymerization processes to create high-performance materials .

Several compounds share structural similarities with 2-Methyl-4-penten-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-HydroxybutanalC₄H₈OAldehyde derivative; simpler structure
3-MethylbutanolC₅H₁₂OSaturated alcohol; lacks double bond
3-PentanolC₅H₁₂OSaturated alcohol; similar length but different position
4-PenteneC₅H₁₀Unsaturated hydrocarbon; lacks hydroxyl group

The uniqueness of 2-Methyl-4-penten-1-ol lies in its combination of both an alcohol functional group and a double bond within a six-carbon framework, allowing for diverse reactivity not found in saturated analogs .

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

100.088815002 g/mol

Monoisotopic Mass

100.088815002 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-09

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